
4,5-Dimethoxy-1H-indole-2-carboxylic acid
Overview
Description
4,5-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound related to the indole family, which is a core structure for many natural and synthetic compounds with significant biological activity. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The dimethoxy substitution on the indole ring and the carboxylic acid functionality suggest that this compound could be of interest in various chemical and pharmaceutical applications, although the specific papers provided do not directly discuss this compound.
Synthesis Analysis
The synthesis of related indole derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of indolo[3,2-b]carbazoles from 4,6-dimethoxyindole and aryl aldehydes involves reactions with phosphoryl chloride, leading to various tetrahydro- and dihydro-indolo[3,2-b]carbazoles . While this does not directly describe the synthesis of this compound, it provides insight into the type of reactions that indole derivatives might undergo.
Molecular Structure Analysis
Indole derivatives, such as indole-3-carboxylic acid, have been shown to form centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are further linked into sheet structures through peripheral intermolecular hydrogen bonds . This suggests that this compound could also exhibit interesting structural properties due to the potential for hydrogen bonding.
Chemical Reactions Analysis
The papers provided discuss the use of indole derivatives as reagents in chemical reactions. For instance, a fluorescent labelling reagent based on a dimethoxyindole structure has been used for the determination of carboxylic acids by precolumn HPLC, indicating that indole derivatives can participate in chemical reactions to form highly fluorescent derivatives . Another similar reagent was used for the sensitive and stable fluorescence derivatization of carboxylic acids in liquid chromatography . These studies highlight the reactivity of indole derivatives with carboxylic acid functionalities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be quite diverse, depending on their specific functional groups and substitutions. The papers discuss the use of indole derivatives in various analytical techniques, such as HPLC, which implies that these compounds have suitable stability and solubility characteristics for such applications . Additionally, the ability to form fluorescent derivatives suggests that these compounds have specific optical properties that can be exploited in analytical chemistry.
Scientific Research Applications
Oxidation Chemistry
The oxidation chemistry of indole-2-carboxylic acid has been explored using voltammetric studies, spectral studies, controlled potential electrolysis, and other techniques. This research revealed the formation of various products like 2,4-, 2,6- and 2,7-dioxindoles, C O C- and C C-linked dimers, providing insights into the redox mechanism of this compound in neutral aqueous medium (Goyal & Sangal, 2005).
Antioxidant and Acetylcholinesterase Inhibition
Indole-2-carboxylic acid derivatives, such as 4,6-dimethoxy-1H-indole-2-carbohydrazides, have shown promising antioxidant properties. They were assessed through various assays, including DPPH free radical scavenging and ABTS cationic radical decolorization. Additionally, these compounds demonstrated significant acetylcholinesterase and butyrylcholinesterase inhibition properties, highlighting their potential in therapeutic applications (Bingul et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted by the compound.
Pharmacokinetics
The compound has a molecular weight of 22121 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound has a boiling point of 4562±400 C at 760 mmHg , suggesting that it may be stable under a wide range of temperatures.
properties
IUPAC Name |
4,5-dimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-3-7-6(10(9)16-2)5-8(12-7)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLHCDSLZDJBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358644 | |
| Record name | 4,5-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50536-49-7 | |
| Record name | 4,5-Dimethoxy-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



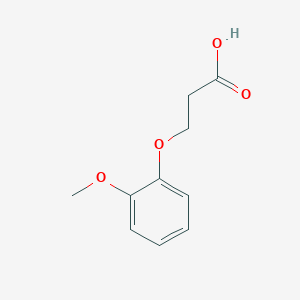
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)
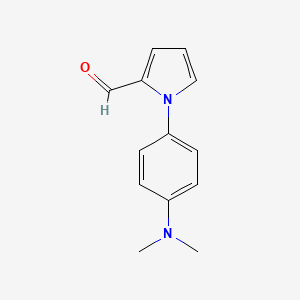

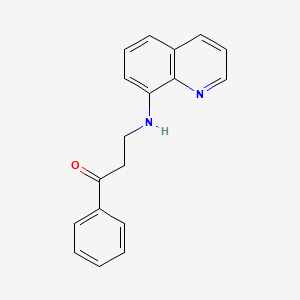


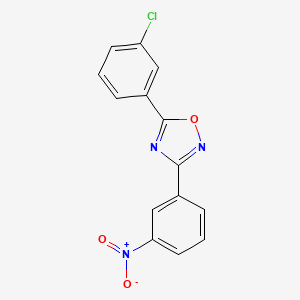
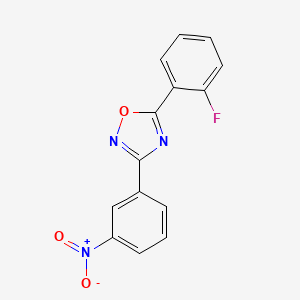
![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)
![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)
![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)